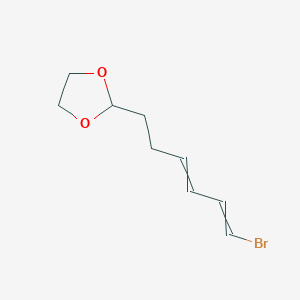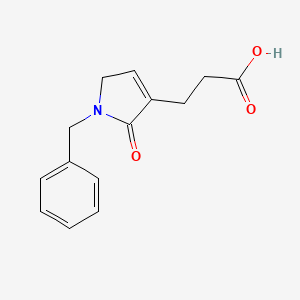
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one is a chemical compound with a unique structure that includes a cyclobutanone ring substituted with a hydroxypropanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 2,2-dimethylcyclobutanone with 3-hydroxypropanoic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance the efficiency and sustainability of the process. These methods aim to optimize the reaction conditions and reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Applications De Recherche Scientifique
3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one exerts its effects involves its interaction with various molecular targets and pathways. For example, the compound may act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The specific pathways involved depend on the context in which the compound is used, such as in metabolic studies or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropanoic acid: A structurally similar compound that serves as a precursor in the synthesis of 3-(3-Hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one.
2,2-Dimethylcyclobutanone: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in both research and industrial contexts.
Propriétés
Numéro CAS |
651738-85-1 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3-(3-hydroxypropanoyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C9H14O3/c1-9(2)6(5-8(9)12)7(11)3-4-10/h6,10H,3-5H2,1-2H3 |
Clé InChI |
AOGVUNSWYSPBDA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1=O)C(=O)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
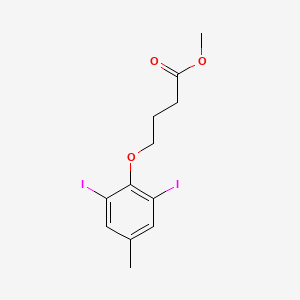
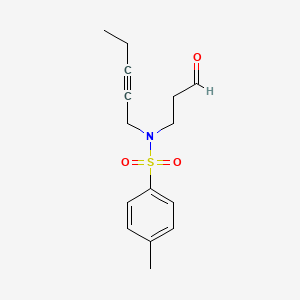


![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
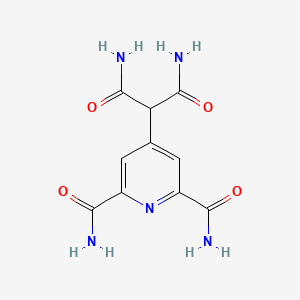
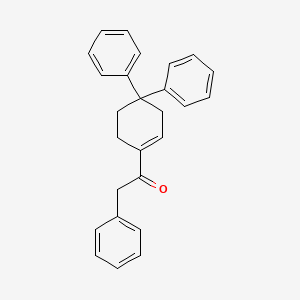
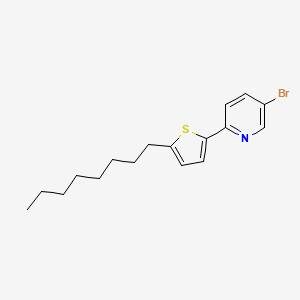

![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
